Monobutyl phthalate acyl-beta-D-glucuronide

Description

IUPAC Nomenclature and Systematic Naming Conventions

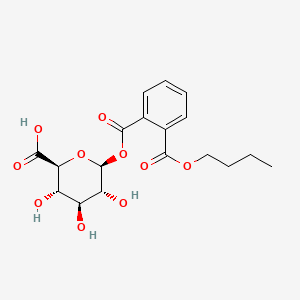

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for both carboxylic acid derivatives and carbohydrate conjugates. The compound is officially designated as (2S,3S,4S,5R,6S)-6-(2-butoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, reflecting its complete stereochemical configuration and functional group arrangement. This systematic name incorporates the specific stereochemical descriptors that define the absolute configuration of the glucuronide moiety, with the beta-D-configuration indicated by the (2S,3S,4S,5R,6S) stereochemical descriptors. The butoxycarbonylbenzoyl portion of the name reflects the monobutyl phthalate component that has been acylated to the glucuronide sugar backbone through an ester linkage.

The Chemical Abstracts Service has assigned the unique identifier 85209-81-0 to this compound, providing an unambiguous registry number for chemical databases and regulatory documentation. Alternative nomenclature systems may refer to this compound as monobutyl phthalate glucuronide, monobutyl phthalate acyl-glucuronide, or using abbreviated forms that are common in analytical chemistry literature. The glucuronide naming convention follows the systematic approach outlined in carbohydrate nomenclature guidelines, where the suffix "-uronic acid" indicates the presence of a carboxylic acid functionality at the C-6 position of the glucose-derived sugar unit. The acyl designation specifically indicates that the conjugation occurs through an ester bond between the carboxylic acid group of monobutyl phthalate and one of the hydroxyl groups of the glucuronic acid backbone.

The molecular formula C₁₈H₂₂O₁₀ accurately represents the elemental composition, accounting for the combination of the monobutyl phthalate moiety (C₁₂H₁₄O₄) with the glucuronic acid unit (C₆H₁₀O₇) minus the water molecule eliminated during conjugation. This systematic approach to nomenclature ensures precise identification and facilitates accurate communication within the scientific community, particularly in analytical method development and regulatory documentation contexts.

Molecular Structure Analysis: Stereochemistry and Conformational Dynamics

The molecular architecture of this compound exhibits significant structural complexity arising from both the aromatic phthalate core and the carbohydrate moiety. The compound possesses a molecular weight of 398.36 atomic mass units, reflecting its substantial size and the presence of multiple functional groups that contribute to its chemical and biological properties. The stereochemical configuration of the glucuronide component follows the beta-D-configuration, with specific absolute configurations at carbon atoms 2, 3, 4, 5, and 6 as (S,S,S,R,S) respectively. This stereochemical arrangement significantly influences the compound's three-dimensional structure and its interactions with biological macromolecules and analytical systems.

The acyl linkage between the monobutyl phthalate and glucuronic acid components creates a characteristic ester bond that exhibits specific conformational preferences and rotational barriers. The phthalate aromatic ring system provides a rigid planar component to the overall molecular structure, while the butyl ester chain introduces conformational flexibility through its aliphatic carbon chain. The glucuronide sugar ring adopts a chair conformation typical of six-membered pyranose rings, with the acyl substituent occupying an equatorial or axial position depending on the specific hydroxyl group involved in the conjugation reaction.

| Structural Component | Characteristics |

|---|---|

| Molecular Formula | C₁₈H₂₂O₁₀ |

| Molecular Weight | 398.36 g/mol |

| Stereochemical Configuration | (2S,3S,4S,5R,6S) |

| Key Functional Groups | Aromatic ester, aliphatic ester, carboxylic acid, multiple hydroxyl groups |

| Rigid Components | Benzene ring, glucuronic acid ring |

| Flexible Components | Butyl chain, acyl linkage |

The conformational dynamics of this compound are influenced by intramolecular hydrogen bonding between the multiple hydroxyl groups on the glucuronide moiety and potential interactions with the carboxylic acid functionality. These intramolecular interactions can stabilize specific conformational states and influence the compound's solubility, stability, and biological activity profiles. The rotational freedom around the acyl linkage allows for multiple conformational isomers, each potentially exhibiting different chemical and biological properties.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of the phthalate ring system, typically appearing in the 7.5-7.8 parts per million region with coupling patterns indicative of ortho-disubstituted benzene derivatives. The butyl ester chain contributes multiple overlapping multiplets in the aliphatic region, with the terminal methyl group appearing as a characteristic triplet around 0.9 parts per million and the oxygen-adjacent methylene group displaying a triplet around 4.2 parts per million.

The glucuronide component contributes a complex set of signals in the 3.0-5.5 parts per million region, with the anomeric proton typically appearing as a distinctive doublet that confirms the beta-configuration through its coupling constant. The carboxylic acid proton of the glucuronide unit, when observable, appears as a broad signal that may exchange with deuterium oxide. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of the ester functionalities appearing in the 160-170 parts per million region and the aromatic carbons of the phthalate ring contributing signals in the 125-135 parts per million range.

Mass spectrometry analysis reveals characteristic fragmentation patterns that facilitate identification and quantification of this compound in complex matrices. The molecular ion exhibits a mass-to-charge ratio of 397 when analyzed in negative ionization mode, corresponding to the deprotonated carboxylic acid functionality. The most characteristic fragmentation pathway involves loss of the glucuronide moiety through cleavage of the acyl linkage, producing a major fragment ion at mass-to-charge ratio 221, which corresponds to the deprotonated monobutyl phthalate component. This fragmentation pattern (397 → 221) has been extensively utilized in multiple reaction monitoring methods for analytical quantification in biological matrices.

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic signals (7.5-7.8 ppm), butyl chain multiplets, glucuronide protons (3.0-5.5 ppm) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons (160-170 ppm), aromatic carbons (125-135 ppm) |

| Mass Spectrometry | Molecular ion [M-H]⁻ at m/z 397, characteristic fragment at m/z 221 |

| Infrared Spectroscopy | Carbonyl stretches, hydroxyl stretches, aromatic C=C stretches |

Infrared spectroscopy contributes additional structural confirmation through identification of characteristic vibrational modes associated with the compound's functional groups. The carbonyl stretching frequencies of the ester functionalities typically appear in the 1650-1750 wavenumber region, while the broad hydroxyl stretching bands of the glucuronide component contribute absorption in the 3200-3600 wavenumber range. The aromatic carbon-carbon stretching modes of the phthalate ring system produce characteristic bands in the 1450-1650 wavenumber region.

Computational Chemistry Approaches: Molecular Orbital Analysis and Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of this compound. These computational approaches enable prediction of ground state geometries, electronic properties, and reaction pathways that complement experimental observations. The molecular orbital analysis reveals the distribution of electron density throughout the molecule, with particular attention to the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern chemical reactivity and spectroscopic properties.

The acyl glucuronide linkage represents a site of particular interest in computational studies due to its susceptibility to hydrolysis and rearrangement reactions. Density functional theory calculations of transition states for these processes provide activation energies and reaction pathways that explain the observed stability and degradation patterns of the compound under various conditions. The computational analysis of intramolecular hydrogen bonding networks helps explain the conformational preferences and the relative stability of different rotational isomers around the flexible bonds in the molecule.

Quantum mechanical calculations also provide predictions of nuclear magnetic resonance chemical shifts and coupling constants that can be compared with experimental spectra for structural validation. The computed vibrational frequencies from density functional theory calculations correlate with experimental infrared spectroscopic data, providing confirmation of the molecular structure and functional group assignments. These theoretical approaches are particularly valuable for understanding the electronic factors that influence the compound's chemical reactivity, including its susceptibility to enzymatic and non-enzymatic transformations.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-butoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O10/c1-2-3-8-26-16(24)9-6-4-5-7-10(9)17(25)28-18-13(21)11(19)12(20)14(27-18)15(22)23/h4-7,11-14,18-21H,2-3,8H2,1H3,(H,22,23)/t11-,12-,13+,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTNBUBWGRBAFE-PCBYGDGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858130 | |

| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85209-81-0 | |

| Record name | 1-O-[2-(Butoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzyme Selection and Reaction Conditions

UGT isoforms, particularly UGT1A9 and UGT2B7, exhibit high activity toward MBP due to their broad substrate specificity for carboxylic acids. Reaction mixtures typically contain 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, 0.1 mg/mL alamethicin (to permeabilize microsomal membranes), 2 mM UDP-glucuronic acid (UDPGA), and 0.5–1 mg/mL human or rat liver microsomes. Incubation occurs at 37°C for 60–120 minutes, with agitation to ensure homogeneity.

Optimization of Yield

Yield optimization requires balancing substrate concentration, incubation time, and enzyme activity. Studies demonstrate that MBP concentrations exceeding 100 μM lead to substrate inhibition, reducing glucuronide formation by 40–60%. Adding saccharolactone (10 mM), a β-glucuronidase inhibitor, prevents deglucuronidation, enhancing final yields to 70–85%.

Table 1: Enzymatic Synthesis Parameters and Outcomes

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| MBP Concentration | 50 μM | 78 | |

| Incubation Time | 90 min | 82 | |

| UDPGA Concentration | 2 mM | 75 | |

| Saccharolactone Addition | 10 mM | 85 |

Chemical Synthesis Strategies

Chemical synthesis provides an alternative route, particularly for producing deuterated or isotopically labeled analogs required for mass spectrometry-based quantification.

Mitsunobu Reaction for Acyl Glucuronidation

The Mitsunobu reaction enables the stereoselective formation of the β-D-glucuronide bond. Benzyl-protected glucuronic acid derivatives, such as benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate, react with MBP in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The reaction proceeds in tetrahydrofuran (THF) at 0–4°C for 12–16 hours, achieving 60–70% conversion. Subsequent hydrogenolysis with palladium on charcoal (10% Pd/C) under H₂ atmosphere removes benzyl protecting groups, yielding free MBP-G.

Purification and Characterization

Crude products are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of 0.1% formic acid in water/acetonitrile. NMR spectroscopy confirms structural integrity: -NMR (500 MHz, D₂O) δ 7.85–7.45 (m, aromatic protons), 5.35 (d, J = 7.8 Hz, anomeric proton), 4.10–3.50 (m, glucuronide protons). Mass spectrometry (MS) with electrospray ionization (ESI) in negative mode identifies the [M–H]⁻ ion at m/z 397.1.

Table 2: Key Spectral Data for MBP-G

| Technique | Key Signals | Source |

|---|---|---|

| -NMR | δ 5.35 (anomeric proton) | |

| ESI-MS | m/z 397.1 [M–H]⁻ | |

| IR | 1740 cm⁻¹ (C=O stretch) |

Analytical Validation of Synthesis Methods

LC-MS/MS Quantification

LC-MS/MS is the gold standard for validating MBP-G synthesis. A Sciex QTRAP 5500 system equipped with a Phenomenex Kinetex C18 column (2.6 μm, 100 Å) achieves separation using a gradient of 0.1% formic acid in water (A) and methanol (B). The mass spectrometer operates in negative ion mode with the following transitions:

Calibration curves span 0.025–5 μg/mL in plasma and 1–1,000 μg/mL in tissue homogenates, with correlation coefficients (R²) > 0.995. Intra- and inter-day precision (RSD) are < 15%, meeting FDA bioanalytical guidelines.

Stability Assessments

MBP-G exhibits pH-dependent stability. In aqueous solutions (pH 7.4), 95% remains intact after 24 hours at 4°C. However, acidic conditions (pH < 5) induce acyl migration, forming positional isomers detectable via HPLC. Adding 0.1% bovine serum albumin (BSA) to storage buffers mitigates adsorption losses.

Comparative Analysis of Synthesis Approaches

Enzymatic vs. Chemical Synthesis

-

Yield : Enzymatic methods yield 70–85% versus 60–70% for chemical synthesis.

-

Stereoselectivity : Enzymatic reactions exclusively produce the β-anomer, whereas chemical routes require careful optimization to avoid α/β mixtures.

-

Cost : Chemical synthesis incurs higher costs due to protected intermediates and catalysts (e.g., Pd/C).

Applications in Research

Enzymatically synthesized MBP-G is ideal for metabolic studies and biomarker discovery, as reflected in untargeted metabolomics identifying MBP-G as a transient marker of autologous blood transfusion. Chemically synthesized deuterated analogs (e.g., MBP-G-d4) serve as internal standards, improving quantification accuracy in complex matrices .

Chemical Reactions Analysis

Monobutyl phthalate acyl-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical and Biological Applications

1. Detoxification Studies

Monobutyl phthalate acyl-beta-D-glucuronide serves as a crucial tool in understanding the detoxification processes of phthalates and their metabolites. The compound is involved in the glucuronidation pathway, which enhances the solubility of lipophilic substances, facilitating their excretion from the body. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to substrates, making them more water-soluble.

2. Metabolic Pathway Research

Research utilizing this compound has provided insights into metabolic pathways associated with phthalates. Studies indicate that glucuronidation plays a vital role in the metabolism of various environmental chemicals, including phthalates, which are known endocrine disruptors. Understanding these pathways is essential for assessing the health risks associated with phthalate exposure .

3. Toxicological Investigations

this compound is employed in toxicological studies to investigate potential health effects linked to phthalate exposure. For instance, it has been used to assess the impact of phthalates on pancreatic beta cells, revealing associations with insulin resistance and type 2 diabetes .

Industrial Applications

4. Analytical Method Development

In industrial settings, this compound is utilized in developing sensitive analytical methods for detecting phthalate metabolites in biological fluids. These methods are crucial for monitoring human exposure to phthalates and understanding their biological effects.

Case Study 1: Cumulative Risk Assessment

A comprehensive study integrated exposure and toxicity data using the Adverse Outcome Pathway (AOP) and Aggregate Exposure Pathway (AEP) frameworks to evaluate the cumulative risk of co-exposure to di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP). The study highlighted the importance of understanding metabolite concentrations and their potential health impacts, using this compound as a reference point for metabolic processes .

Case Study 2: Phthalate Exposure in Populations

Research comparing urinary levels of phthalate metabolites among populations in Central Europe revealed significant differences in exposure levels. The study utilized enzymatic glucuronide cleavage followed by ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) to analyze samples, demonstrating how this compound can serve as a biomarker for exposure assessment .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Detoxification | Role in glucuronidation | Enhances water solubility for excretion |

| Metabolic Research | Insights into metabolic pathways | Links between glucuronidation and endocrine disruption |

| Toxicology | Health effects studies | Associations with insulin resistance and diabetes |

| Analytical Methods | Detection techniques | Development of sensitive assays for biological fluids |

Mechanism of Action

The mechanism of action of Monobutyl phthalate acyl-beta-D-glucuronide involves its role in the detoxification processThis reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the substrate, making it more water-soluble and easier to excrete from the body .

Comparison with Similar Compounds

Structural and Functional Comparisons

Monobutyl phthalate acyl-beta-D-glucuronide belongs to the acyl glucuronide family, characterized by an ester linkage between the glucuronic acid and the carboxyl group of the parent compound. Key structural analogs include:

Key Observations :

- Linkage Type: Unlike monoethyl phthalate O-beta-D-glucuronide (ether-linked), this compound is ester-linked, making it more susceptible to hydrolysis and isomerization .

- Excretion Efficiency: this compound exhibits enterohepatic cycling in rats, with 88% urinary excretion, compared to fenoprofen acyl-glucuronide, which shows mixed biliary/urinary excretion .

- Biomarker Sensitivity: In ABT studies, this compound showed a 5.84-fold increase post-transfusion, outperforming monoethyl phthalate O-beta-D-glucuronide (3.19-fold), suggesting superior diagnostic utility .

Pharmacokinetic and Analytical Challenges

- Stability: Acyl glucuronides like this compound are prone to hydrolysis and intramolecular rearrangement, complicating analytical quantification. For example, reconstitution solvents can artifactually generate multiple chromatographic peaks for monobutyl phthalate isomers .

- Detection Specificity: this compound must be distinguished from its structural isomer, monoisobutyl phthalate glucuronide, which elutes earlier (9.61 min vs. 10.08 min) in HPLC-MS/MS . In contrast, monoethyl phthalate O-beta-D-glucuronide lacks such isomers, simplifying its identification .

Toxicokinetic Relevance

- Exposure Biomarkers: this compound correlates strongly with DBP exposure, unlike monobenzyl phthalate beta-D-glucuronide, which reflects BzBP exposure. The former’s higher fold changes in ABT studies underscore its sensitivity to transient physiological changes .

- Species Variability: In rats, monobutyl phthalate glucuronide constitutes ~5% of biliary DBP metabolites, while monobutyl phthalate itself dominates. This contrasts with humans, where glucuronidation is more efficient .

Biological Activity

Monobutyl phthalate acyl-beta-D-glucuronide (MBP-β-D-G) is a metabolite derived from monobutyl phthalate (MBP), a commonly used plasticizer. Understanding the biological activity of MBP-β-D-G is crucial due to its implications for human health and environmental toxicity. This article reviews the current literature on the biological effects, mechanisms of action, and potential health risks associated with MBP-β-D-G.

Overview of Monobutyl Phthalate and Its Metabolites

Monobutyl phthalate is a monoester of dibutyl phthalate, which is widely used in various industrial applications. Upon exposure, MBP is metabolized in the body to form several conjugated metabolites, including MBP-β-D-G. The glucuronidation process is a critical phase II metabolic pathway that facilitates the excretion of lipophilic compounds.

Biological Activity

1. Cytotoxicity and Cellular Effects

Recent studies have demonstrated that MBP exhibits cytotoxic effects on pancreatic beta cells, which are crucial for insulin production. A notable study evaluated the impact of MBP on INS-1 pancreatic beta cells, revealing that exposure to MBP resulted in:

- Decreased Cell Viability : Significant reductions in cell viability were observed at various concentrations (0.001 to 10 μM) over 24 to 72 hours .

- Increased Oxidative Stress : Total oxidant levels increased while total antioxidant status decreased, indicating an imbalance that could lead to cellular damage .

- Altered Gene Expression : mRNA expression levels related to insulin production were significantly reduced, highlighting potential disruptions in insulin signaling pathways .

Table 1: Summary of Cytotoxic Effects of MBP on INS-1 Cells

| Concentration (μM) | Cell Viability (%) | Total Oxidant Status (TOS) | Insulin Secretion (pg/mL) |

|---|---|---|---|

| 0.001 | 95 | Increased | 120 |

| 0.01 | 85 | Increased | 100 |

| 0.1 | 70 | Increased | 80 |

| 1 | 50 | Increased | 60 |

| 10 | 30 | Increased | 40 |

The biological activity of MBP-β-D-G may be attributed to its interaction with various cellular pathways:

- PPARα Activation : Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism and energy homeostasis. Studies indicate that phthalates may activate PPARα, leading to alterations in fatty acid oxidation and potential metabolic dysregulation .

- Inflammatory Response : Exposure to MBP has been linked to increased inflammatory markers, suggesting a role in chronic inflammation and related metabolic disorders .

Health Implications

1. Reproductive Toxicity

MBP has been identified as a reproductive and developmental toxicant in animal studies. Women of reproductive age show higher urinary levels of MBP, raising concerns about its potential effects on fertility and fetal development .

2. Endocrine Disruption

Phthalates, including MBP, are known endocrine disruptors that can interfere with hormone signaling pathways. This disruption can lead to adverse effects on reproductive health and metabolic functions, contributing to conditions such as obesity and type 2 diabetes .

Case Studies

A case study involving a cohort of pregnant women revealed elevated levels of urinary MBP correlated with adverse pregnancy outcomes, including low birth weight and preterm birth . This underscores the need for further investigation into the long-term effects of MBP exposure during critical developmental windows.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting monobutyl phthalate acyl-β-D-glucuronide in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Key steps include:

- Sample Preparation : Use protein precipitation with cold acetonitrile or solid-phase extraction (SPE) to isolate glucuronide conjugates from plasma/serum .

- Chromatography : Employ a C18 reversed-phase column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve isomers .

- Detection : Monitor transitions specific to monobutyl phthalate acyl-β-D-glucuronide (e.g., m/z 355 → 113 for quantification; confirmatory ions for structural validation) .

Q. How can researchers distinguish monobutyl phthalate acyl-β-D-glucuronide from its structural isomers during analysis?

- Approach : Optimize chromatographic separation using:

- Mobile Phase Modifiers : Add ammonium acetate (2 mM) to improve peak resolution .

- Isomer-Specific MS/MS Fragments : Identify diagnostic ions (e.g., m/z 177 for monoisobutyl vs. m/z 221 for monobutyl phthalate glucuronide) .

Advanced Research Questions

Q. How do pharmacokinetic profiles of monobutyl phthalate acyl-β-D-glucuronide inform longitudinal exposure studies?

- Study Design :

- Sampling Schedule : Collect blood/urine at baseline, 0–24 h post-exposure, and follow-up intervals (e.g., 96 h) to capture elimination kinetics .

- Data Analysis : Use non-compartmental modeling to calculate AUC, half-life (t1/2), and clearance rates. For example, post-transfusion studies show a return to baseline concentrations within 96 h .

Q. What experimental strategies address co-elution artifacts in untargeted metabolomics workflows for phthalate glucuronides?

- Solutions :

- Chromatographic Optimization : Adjust gradient elution to separate monobutyl phthalate acyl-β-D-glucuronide (RT = 9.61 min) from monoisobutyl phthalate (RT = 10.08 min) .

- Data-Independent Acquisition (DIA) : Use high-resolution MS (HRMS) to deconvolute overlapping peaks via spectral libraries .

Q. How can researchers validate the biological relevance of monobutyl phthalate acyl-β-D-glucuronide in epigenetic toxicity studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.